2-Pyrazoline, 1,3,4-trimethyl-

Food Authentication Volatile Organic Compound Biomarker

1,3,4-Trimethyl-2-pyrazoline (CAS 14044‑41‑8) is a C-1, C-3, and C‑4 methyl‑substituted 2‑pyrazoline derivative belonging to the dihydropyrazole class of nitrogen heterocycles. Its molecular formula is C₆H₁₂N₂ and its molecular weight is 112.17 g mol⁻¹.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 14044-41-8
Cat. No. B087206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazoline, 1,3,4-trimethyl-
CAS14044-41-8
Synonyms1,3,4-Trimethyl-2-pyrazoline
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1CN(N=C1C)C
InChIInChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3
InChIKeyUWCOGVAFZZBWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Trimethyl-2-pyrazoline (CAS 14044-41-8): Chemical Profile and Procurement Relevance


1,3,4-Trimethyl-2-pyrazoline (CAS 14044‑41‑8) is a C-1, C-3, and C‑4 methyl‑substituted 2‑pyrazoline derivative belonging to the dihydropyrazole class of nitrogen heterocycles. Its molecular formula is C₆H₁₂N₂ and its molecular weight is 112.17 g mol⁻¹. The compound is a volatile heterocycle that has been identified as a genus‑specific volatile organic compound (VOC) biomarker in truffle aroma profiles [1] and is catalogued in authoritative mass‑spectral reference libraries [2]. It is primarily procured as a research‑grade analytical standard or intermediate for heterocyclic synthesis, where the regiochemistry of its methyl substituents governs its reactivity and selectivity in cycloaddition and condensation reactions [3].

Why 1,3,4-Trimethyl-2-pyrazoline Cannot Be Replaced by Generic Pyrazolines in Research and Industrial Applications


Within the pyrazoline family, the position and number of ring substituents critically modulate physicochemical properties (e.g., boiling point, LogP), analytical behaviour (retention index, mass‑fragmentation pattern), and synthetic utility (regioselectivity in cycloaddition, stability toward oxidation). 1,3,4‑Trimethyl‑2‑pyrazoline is a single, defined regioisomer; substitution with the 1,3,5‑trimethyl analogue, 1‑phenyl‑3‑methyl‑2‑pyrazoline, or unsubstituted 2‑pyrazoline would yield different GC retention times, MS fragmentation signatures, and distinct reactivity profiles in downstream transformations. In the context of truffle‑species authentication, only the 1,3,4‑trimethyl derivative serves as the genus‑specific VOC biomarker—use of any other pyrazoline would produce a false negative [1]. Consequently, procurement of the incorrect isomer leads to irreproducible analytical results and failed synthetic sequences [2].

Differentiation Evidence for 1,3,4-Trimethyl-2-pyrazoline Relative to Closest Pyrazoline Analogs


Genus‑Specific VOC Biomarker for Tuber aestivum Truffle Authentication

When the head‑space volatile profiles of Tuber aestivum and Tuber melanosporum truffles were compared by HS‑SPME‑GC‑MS, 1,3,4‑trimethyl‑2‑pyrazoline was detected exclusively in Tuber aestivum samples. The compound was absent from the chromatograms of T. melanosporum and is not reported as a major volatile in other commercially relevant Tuber species such as T. magnatum or T. borchii [1]. This qualitative presence/absence pattern classifies the compound as a genus‑specific biomarker that can discriminate T. aestivum from its closest culinary counterparts.

Food Authentication Volatile Organic Compound Biomarker

Differentiating Physicochemical Properties vs. 1,3,5‑Trimethyl‑2‑pyrazoline Regioisomer

Predicted physicochemical parameters differentiate 1,3,4‑trimethyl‑2‑pyrazoline from its 1,3,5‑trimethyl regioisomer. For 1,3,4‑trimethyl‑2‑pyrazoline: density = 0.992 g cm⁻³, boiling point = 143.3 °C (760 mmHg), flash point = 40.5 °C, LogP = 0.8 . In contrast, the 1,3,5‑trimethyl regioisomer (CAS 1121‑85‑7) exhibits a boiling point of 138‑140 °C and a density of 0.98 g cm⁻³ (labelled as 2,3,5‑trimethyl‑3,4‑dihydro‑2H‑pyrazole) . The 5 °C difference in boiling point and the distinct LogP value directly affect chromatographic retention and liquid‑liquid extraction behaviour, making the two regioisomers non‑interchangeable in analytical workflows.

Physicochemical Property Regioisomer Boiling Point

Mass‑Spectral Library Entry Enables Unambiguous GC‑MS Identification

1,3,4‑Trimethyl‑2‑pyrazoline possesses a curated electron‑ionization mass spectrum housed in the Wiley Registry of Mass Spectral Data (12th Edition) and the NIST/EPA/NIH Mass Spectral Library 2020 [1]. The presence of a validated MS library entry (Exact Mass: 112.100048 Da) permits automated spectral matching during GC‑MS analysis with a match factor routinely exceeding 850 (on a 0‑999 scale). Unsubstituted 2‑pyrazoline or mono‑methylated derivatives lack equivalent library coverage, requiring manual interpretation and increasing identification uncertainty.

Mass Spectrometry Analytical Standard Spectral Library

Regiochemistry‑Driven Synthetic Utility in Cycloaddition and Condensation Pathways

The 1,3,4‑trimethyl substitution pattern imposes distinct steric and electronic effects during 1,3‑dipolar cycloaddition reactions. Methyl groups at C‑3 and C‑4 increase the electron density of the C=N double bond and sterically shield the N‑1 position, favouring cycloaddition at the less‑hindered face. In the acid‑catalysed synthesis route from methylhydrazine and methyl vinyl ketone, the 1,3,4‑trimethyl regioisomer is obtained as the kinetically favoured product with >85 % regioselectivity, whereas the 1,3,5‑trimethyl isomer requires a different ketone precursor and proceeds with only 60‑70 % selectivity [1]. This differential selectivity directly impacts the atom economy and purification burden of any synthetic campaign employing the pyrazoline as a building block.

Heterocyclic Synthesis Cycloaddition Regioselectivity

Optimal Research and Industrial Scenarios for Procuring 1,3,4-Trimethyl-2-pyrazoline


Truffle‑Species Authentication via HS‑SPME‑GC‑MS

Food‑fraud laboratories employ 1,3,4‑trimethyl‑2‑pyrazoline as a genus‑specific biomarker to distinguish summer truffle (Tuber aestivum) from lower‑value black truffle (T. melanosporum) or Asian truffle (T. indicum). Spiking experiments with the authentic compound at 0.1–10 µg g⁻¹ in truffle matrix confirm detection limits and enable quantitative verification of labelling claims [1].

GC‑MS Method Development and Retention‑Index Calibration

Analytical chemists procure the compound as a calibration standard for constructing retention‑index libraries of alkyl‑pyrazolines. Its boiling point (143 °C) places it in a retention‑index window (Kovats RI ≈ 1050–1100 on a 5 %‑phenyl‑methylpolysiloxane column) that is distinct from the 1,3,5‑regioisomer (RI ≈ 1010–1040), enabling unambiguous identification of isomer mixtures .

Heterocyclic Scaffold for Pyrazoline‑Based Compound Libraries

Medicinal‑chemistry groups utilise 1,3,4‑trimethyl‑2‑pyrazoline as a regiochemically pure starting material for the synthesis of pyrazoline‑fused polycycles. The high regioselectivity (>85 %) of its cycloaddition reactions minimises chromatographic purification, accelerating hit‑to‑lead timelines in programmes targeting CNS‑active or anti‑inflammatory pyrazoline derivatives [2].

Volatile Organic Compound (VOC) Emission Studies in Fungal Biology

Microbial ecologists employ the compound as a reference standard for quantifying pyrazoline‑class VOCs emitted by Tuber species under varying environmental conditions. Its exclusive association with T. aestivum enables correlation of emission intensity with soil pH, host‑tree species, and maturation stage [1].

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